molecular formula C16H31N3O3 B3029825 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate CAS No. 799246-93-8

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate

Cat. No.: B3029825
CAS No.: 799246-93-8
M. Wt: 313.44 g/mol
InChI Key: HTVLPUUYTJEEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The compound is often used in various scientific and industrial applications due to its versatile nature.

Biochemical Analysis

Biochemical Properties

It has been found that this compound can aggregate in both polar and nonpolar solvents, forming clusters in solutions . This aggregation behavior could potentially influence its interactions with various biomolecules.

Molecular Mechanism

It is known that this compound can form clusters in solutions, which could potentially interact with various biomolecules . The exact nature of these interactions and how they lead to changes in gene expression or enzyme activity is still unclear.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 1-methylimidazole with 1-bromododecane to form 1-dodecyl-3-methylimidazolium bromide. This intermediate is then subjected to anion exchange with a nitrate salt, such as sodium nitrate, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction environments are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-dodecyl-3-methylimidazolium chloride
  • 1-dodecyl-3-methylimidazolium sulfate
  • 1-dodecyl-3-methylimidazolium acetate

Uniqueness

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is unique due to its specific anion (nitrate), which imparts distinct properties such as enhanced solubility and reactivity in certain reactions. Compared to its chloride, sulfate, and acetate counterparts, the nitrate form may offer advantages in specific applications, such as increased catalytic activity or improved antimicrobial properties .

Properties

CAS No.

799246-93-8

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

1-dodecyl-3-methylimidazol-3-ium;nitrate

InChI

InChI=1S/C16H31N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-16H,3-13H2,1-2H3;/q+1;-1

InChI Key

HTVLPUUYTJEEEZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-]

Canonical SMILES

CCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
Reactant of Route 2
Reactant of Route 2
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
Reactant of Route 3
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
Reactant of Route 4
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
Reactant of Route 5
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
Reactant of Route 6
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.